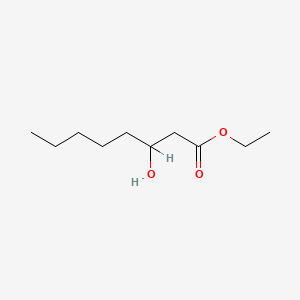
Ethyl 3-hydroxyoctanoate
Cat. No. B1594591
Key on ui cas rn:
7367-90-0
M. Wt: 188.26 g/mol
InChI Key: VGWUJHSTGYCXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521771B2
Procedure details


7.64 g (0.117 mol) of zinc pretreated as described in Reference Example 1 were suspended in 50 ml of toluene, the mixture was heated to 83° C., the heat source was subsequently removed and a mixture of 11.4 ml (0.103 mol) of ethyl bromoacetate and 11.23 ml (0.0935 mol) of hexanal was added dropwise over a period of 30 minutes. After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C. was observed. After all the mixture had been added, the resulting suspension was cooled to 8° C. by means of an ice/water mixture, after which 15 ml of 50% strength sulfuric acid was added dropwise at such a rate that the temperature of the suspension did not exceed 35° C. After phase separation, the organic phase was washed twice with 15 ml of water and dried over sodium sulfate. After filtration and removal of all volatile constituents on a rotary evaporator at 50° C./5 torr, the residue obtained was distilled in an oil pump vacuum at 2.5 torr. The fraction comprising ethyl 3-hydroxyoctanoate went over at 88-93° C. Yield: 12.25 g (70%).


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.[Zn]>[OH:14][CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
11.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)=O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
7.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
83 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the heat source was subsequently removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over a period of 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After all the mixture had been added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 35° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After phase separation
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed twice with 15 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and removal of all volatile constituents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator at 50° C./5 torr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in an oil pump vacuum at 2.5 torr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
went over at 88-93° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CC(=O)OCC)CCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
